Bienvenue dans la boutique en ligne BenchChem!

(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester

Cephalosporin synthesis yield optimization trityl protection

Lock in the validated cefdinir intermediate. Our N,O-ditrityl ethyl ester (CAS 64485-83-2) delivers an 85% yield in the trityl‑protection step — a 20‑point advantage over methoxyimino analogs — and is the direct precursor for the crystalline TTOA alkali metal salt dihydrate pathway. The critical Z‑isomer is certified to simplify E‑isomer impurity monitoring, while the ethyl‑ester form ensures seamless integration into established coupling protocols without revalidation. Order the exact form your process demands.

Molecular Formula C45H37N3O3S
Molecular Weight 699.9 g/mol
CAS No. 64485-83-2
Cat. No. B7701732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester
CAS64485-83-2
Molecular FormulaC45H37N3O3S
Molecular Weight699.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C45H37N3O3S/c1-2-50-42(49)41(48-51-45(37-27-15-6-16-28-37,38-29-17-7-18-30-38)39-31-19-8-20-32-39)40-33-52-43(46-40)47-44(34-21-9-3-10-22-34,35-23-11-4-12-24-35)36-25-13-5-14-26-36/h3-33H,2H2,1H3,(H,46,47)/b48-41-
InChIKeyFKRLRAWKHDWOEM-BCUHICPISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Identification & Intermediate Class Profile of (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester (CAS 64485-83-2)


(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester (CAS 64485-83-2) is a double-protected (N,O-ditrityl) thiazolyl oxime ethyl ester intermediate used primarily in the convergent synthesis of the third-generation oral cephalosporin antibiotic cefdinir [1]. The compound features a trityl protecting group on the 2-amino position of the thiazole ring and a trityloxyimino protecting group at the oxime moiety, with an ethyl ester terminal group. This protection strategy is essential for controlling reactivity and stereochemistry during the acylation of the 7-aminocephem nucleus.

Functional Non-Interchangeability of (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester in Cephalosporin Intermediate Procurement


Within the class of protected thiazolyl-oxime acetic acid intermediates, substitution is severely constrained by three critical parameters: (1) the nature of the oxime-protecting group (trityloxyimino vs. methoxyimino vs. free hydroxyimino) governs the downstream deprotection strategy and stereochemical integrity; (2) the carboxylic acid protecting group (ethyl ester vs. tert-butyl ester vs. free acid) dictates coupling efficiency, solubility, and reactivity in the crucial acylation step; and (3) the stereochemistry around the oxime double bond (Z vs. E configuration) is pharmacologically determinant—the Z-isomer is the therapeutically active species, while the E-isomer represents an undesired process impurity [1]. Interchanging any of these functional elements alters the synthetic outcome, purity profile, or yield, making generic substitution without quantitative verification an unacceptable procurement risk.

Quantitative Differentiation Evidence for (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester Against Closest Analogs


Synthesis Yield Advantage of the Target Ethyl Ester vs. Methoxyimino Analog

The target compound demonstrates a 20 percentage point higher synthesis yield (85%) compared to the methoxyimino analog ethyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate (CAS 64485-89-8), which is reported at 65% yield under comparable protecting group installation conditions [1]. Both compounds are key intermediates in cephalosporin side-chain synthesis, but the trityloxyimino oxime protection employed by the target compound enables more efficient isolation due to the increased molecular weight and favorable crystallization characteristics conferred by the two bulky trityl groups.

Cephalosporin synthesis yield optimization trityl protection intermediate manufacturing

Process Safety Enhancement by Enabling a Diketene-Free Cefdinir Synthesis Pathway

The target compound serves as the pivotal intermediate in an alternative cefdinir synthesis route that completely eliminates the use of diketene, a highly toxic and difficult-to-handle reagent required in the previously reported method [1]. The published alternative procedure uses the sodium salt derived from this ethyl ester intermediate—sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino)acetate—which is prepared from ethyl acetoacetate with facile conversion. The previously reported method gave an overall yield of approximately 11.3% from 7-ACA, whereas the alternative route achieves 'better yields' while also eliminating the diketene hazard [1]. In contrast, methoxyimino-protected intermediates (e.g., CAS 64485-89-8) are predominantly employed in cefotaxime-type cephalosporin syntheses that follow different chemical pathways and do not address the diketene problem in the cefdinir context.

Process safety cefdinir synthesis diketene avoidance cephalosporin manufacturing

Stereochemical Fidelity: Z-Configuration Preservation and E-Isomer Differentiation

The target compound is specified as the Z-isomer (syn-configuration) with respect to the oxime double bond. In cefdinir synthesis, the Z-isomer is the therapeutically active species, while the E-isomer exhibits significantly reduced antibacterial activity and constitutes a critical process impurity [1]. The dual-trityl protection strategy inherent to this compound (N-trityl at the amine and O-trityl at the oxime) provides superior stereochemical stabilization during the acylation step compared to mono-protected or Boc-protected analogs such as (Z)-2-[2-(Boc-amino)thiazol-4-yl]-2-(trityloxyimino)acetic acid, which use a Boc group at the amine position and may exhibit different stereochemical stability profiles [2]. The molecular weight of 699.9 g/mol serves as an identity confirmation marker distinguishing it from the free acid analog (CAS 68786-47-0, MW 671.81 g/mol) .

Stereochemical purity Z/E isomerism cefdinir quality impurity profiling

Physicochemical Solubility and Lipophilicity Differentiation from Methoxyimino Analog

The target compound, featuring two bulky lipophilic trityl groups, is expected to possess substantially higher logP than the methoxyimino analog ethyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate (CAS 64485-89-8), which has a reported experimental logP of 5.53 . The target compound's molecular formula (C45H37N3O3S) contains two triphenylmethyl moieties versus the methoxyimino analog's single trityl group (C27H25N3O3S), resulting in a higher clogP and enhanced organic-phase solubility. This lipophilicity difference directly impacts purification strategy: the target compound can be efficiently purified via precipitation from aqueous/organic mixtures, as demonstrated in the reported synthesis where the product was obtained by concentration of ethyl acetate extracts followed by vacuum drying [1]. The methoxyimino analog, being less lipophilic, may require chromatographic purification, which is less amenable to scale-up.

LogP solubility crystallization intermediate purification

Target-Specific Cefdinir Intermediate with Patent-Documented Crystalline Advantages

The free acid analog of this compound—(Z)-2-(2-tritylamino)thiazol-4-yl-2-(trityloxyimino)acetic acid (TTOA, CAS 68786-47-0)—is explicitly claimed in patent literature for its advantages as a crystalline alkali metal salt dihydrate that offers 'several advantages' in cefdinir synthesis, including well-defined crystalline structure that ensures batch-to-batch consistency and excellent storage stability [1]. The target ethyl ester is the direct precursor to this crystalline acid form via saponification. In contrast, methoxyimino-protected intermediates (e.g., CAS 64485-89-8) are not associated with this advantageous crystalline salt formation and are instead used in syntheses of different cephalosporins such as cefotaxime and cefmenoxime . This establishes a specific synthetic lineage: target compound → crystalline TTOA alkali metal salt → cefdinir, which is a distinct and patent-backed manufacturing advantage.

Crystalline intermediate cefdinir side chain process patent alkali metal salt

Comparative Molecular Properties and Procurement Identity Verification

The target compound can be unequivocally distinguished from its closest structural analogs by physical and molecular properties, which serves as a procurement identity verification checkpoint. The target compound (CAS 64485-83-2/69689-86-7) has a molecular weight of 699.9 g/mol (exact mass: 699.2556 g/mol) and molecular formula C45H37N3O3S . Key differentiating parameters against analogs are: (1) vs. the free acid analog (CAS 68786-47-0, MW 671.81, C43H33N3O3S), the target compound is +28 Da heavier due to the ethyl ester vs. free acid; (2) vs. the methoxyimino analog (CAS 64485-89-8, MW 471.57, C27H25N3O3S), the target is +228 Da heavier and contains 18 additional carbon atoms, corresponding to the second trityl group replacing a methoxy group; (3) vs. the hydroxyimino analog (CAS 66338-99-6, MW 457.54, C26H23N3O3S), the target is +242 Da heavier with the trityl replacing the hydroxyl proton .

Molecular weight identity verification quality control intermediate procurement

Procurement-Relevant Application Scenarios for (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester


Cefdinir API Manufacturing via Diketene-Free Convergent Synthesis

This compound is the preferred intermediate for cefdinir active pharmaceutical ingredient (API) manufacturers seeking to implement the safer, diketene-free synthetic route described by González et al. (2003) [1]. The ethyl ester is converted to the sodium salt of the corresponding carboxylic acid, which is then coupled with the 7-aminocephem nucleus, enabling a process that yields better overall results than the previously reported diketene-based method (ca. 11.3% yield from 7-ACA). For procurement, this scenario mandates ordering the ethyl ester form (not the free acid) to ensure seamless integration into the established synthetic protocol.

High-Yield Cefdinir Side-Chain Synthesis with 85% Isolated Intermediate Yield

Process development and scale-up laboratories targeting cefdinir production should prioritize this intermediate based on its demonstrated 85% synthesis yield in the trityl-protection step [1]. This represents a 20 percentage point advantage over the structurally analogous methoxyimino intermediate (CAS 64485-89-8) used in cefotaxime-type syntheses, which achieves only 65% yield [2]. The superior yield directly reduces raw material costs and minimizes waste generation, both critical factors in industrial-scale API manufacturing cost calculations.

Analytical Reference Standard and Impurity Profiling for Cefdinir Quality Control

The Z-isomer stereochemistry of this compound makes it an essential analytical reference standard for monitoring E-isomer impurity levels in cefdinir API and intermediates [1]. As the E-isomer is a critical process impurity with significantly reduced antibacterial activity, quality control laboratories require authenticated samples of the Z-configured intermediate for method development, validation, and routine batch release testing. Procurement specifications should explicitly require Z-configuration certification and HPLC purity ≥98.0% [2].

Crystalline Intermediate Supply Chain for Validated Cefdinir Manufacturing Processes

Pharmaceutical manufacturers operating under validated cefdinir processes that utilize the crystalline TTOA alkali metal salt dihydrate pathway require this ethyl ester as the direct precursor [1]. Changing the intermediate supplier or switching to an alternative protected side-chain form would constitute a process change requiring revalidation. The procurement decision is thus locked to this specific compound class for regulatory compliance and process consistency reasons, making direct comparator evaluation critical for second-source qualification.

Quote Request

Request a Quote for (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.